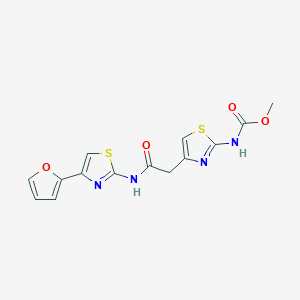

Methyl (4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-[4-[2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4S2/c1-21-14(20)18-12-15-8(6-23-12)5-11(19)17-13-16-9(7-24-13)10-3-2-4-22-10/h2-4,6-7H,5H2,1H3,(H,15,18,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCYIIXGYOKZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines.

- Cell Line Studies : In a study evaluating the cytotoxicity of thiazole derivatives against human cancer cell lines (A549, HepG2, HeLa), certain compounds demonstrated IC50 values indicative of potent activity. For example, compounds with structural similarities exhibited IC50 values ranging from 1.61 to 1.98 µg/mL against A549 cells .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 1.61 |

| Compound B | HeLa | 1.98 |

| Compound C | HepG2 | 23.30 |

The mechanism of action for these compounds often involves the induction of DNA double-strand breaks and cell cycle arrest in the G2/M phase. Specifically, the activation of the p73/ATM pathway and H2AX phosphorylation has been noted as critical for their anticancer effects .

Antibacterial Activity

Thiazole derivatives are also recognized for their antibacterial properties. Research has shown that this compound exhibits moderate antibacterial activity against various strains.

- In Vitro Studies : Compounds derived from thiazole structures were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that while some compounds showed significant activity, others were less effective due to resistance mechanisms like efflux pumps .

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | High |

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

- Case Study 1 : A series of thiazole-based compounds were synthesized and evaluated for their anticancer properties, revealing that modifications at specific positions significantly enhanced their potency against cancer cell lines .

- Case Study 2 : Another study focused on the antibacterial activity of thiazole derivatives against Mycobacterium tuberculosis, where certain compounds demonstrated moderate to good efficacy .

Scientific Research Applications

Therapeutic Applications

Antitumor Activity

Research indicates that compounds with thiazole rings, including methyl (4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, exhibit notable antitumor properties. These compounds often inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as breast and ovarian cancers .

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. The structural features of the compound, particularly the furan and thiazole moieties, enhance its binding affinity to these targets, which is crucial for its anticancer activity .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of carbamate compounds can exhibit anti-inflammatory properties. These effects are likely mediated through modulation of cytokine production and reduction of inflammatory cell infiltration, making it a candidate for treating inflammatory diseases .

In Vitro Studies

A study demonstrated that this compound exhibited nanomolar activity against a range of human cancer cell lines. This suggests broad-spectrum antitumor potential, highlighting its significance in cancer research .

Structure-Activity Relationship (SAR)

Investigations into similar thiazole-containing compounds have revealed that modifications at the phenyl group significantly influence their biological activity. The introduction of fluorine atoms has been shown to enhance potency by improving lipophilicity and receptor binding .

Animal Models

In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to controls. This supports its potential as an anticancer agent and warrants further exploration in clinical settings .

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (4-(2-((4-(furan-2-yl)thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction parameters be optimized?

- Methodology : Multi-step synthesis typically involves coupling thiazole intermediates with carbamate-forming reagents. Key steps include:

- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under reflux conditions .

- Step 2 : Introduction of the carbamate group via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Optimization : Supercritical CO₂ has been shown to enhance selectivity in carbamate formation by reducing side reactions . Monitor reaction progress using TLC and confirm purity via HPLC (>95% purity threshold).

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify key functional groups (e.g., carbamate carbonyl at ~155 ppm, furan protons at 6.3–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C₁₅H₁₃N₅O₄S₂; calc. 391.04 g/mol) .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Q. What solvent systems are suitable for solubility and formulation studies?

- Polar Solvents : DMSO or dimethylacetamide (DMA) are preferred due to the compound’s moderate polarity. Solubility in aqueous buffers (e.g., PBS pH 7.4) is typically <1 mg/mL, necessitating co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole-carbamates?

- Case Study : Ethyl carbamate analogs show cytotoxic effects in HepG2 cells (IC₅₀ = 12 µM) via oxidative stress , while methyl derivatives may exhibit divergent mechanisms.

- Methodology :

- Comparative SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities for targets like chitin synthase or cytochrome P450 isoforms .

- Pathway-Specific Assays : Employ RNA-seq or phosphoproteomics to identify differentially regulated pathways in treated vs. control cells .

Q. What strategies can mitigate instability of the carbamate group during in vivo studies?

- Stabilization Approaches :

- Prodrug Design : Replace the methyl carbamate with a pivaloyloxymethyl (POM) group to enhance metabolic stability .

- Formulation : Encapsulate in PEGylated liposomes to reduce enzymatic hydrolysis in plasma .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- In Silico Workflow :

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the thiazole N and carbamate O) using Schrödinger Phase .

- MD Simulations : Assess binding mode stability over 100 ns trajectories with AMBER force fields .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce CYP3A4 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.